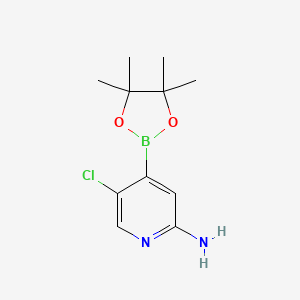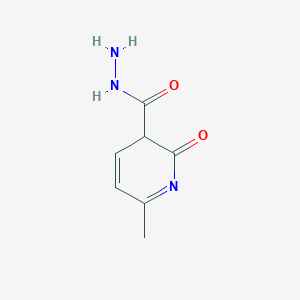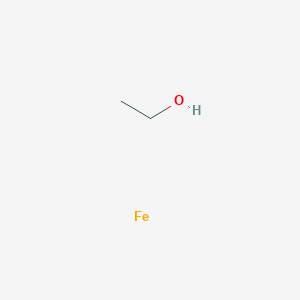
Cyclopentane, (dimethoxymethylsilyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentane, (dimethoxymethylsilyl)- is a chemical compound characterized by the presence of a cyclopentane ring bonded to a dimethoxymethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of cyclopentane, (dimethoxymethylsilyl)- typically involves the reaction of cyclopentane with a silylating agent such as dimethoxymethylsilane. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silylating agent. Common solvents used in this reaction include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate (BF3·OEt2) to enhance the silylation process .
Industrial Production Methods
In industrial settings, the production of cyclopentane, (dimethoxymethylsilyl)- can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
Cyclopentane, (dimethoxymethylsilyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopentane derivatives with hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the compound into cyclopentane derivatives with different functional groups.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and alkoxides (RO-) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include cyclopentane derivatives with various functional groups such as hydroxyl, carbonyl, and alkyl groups .
Scientific Research Applications
Cyclopentane, (dimethoxymethylsilyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological systems and as a building block for bioactive molecules.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with unique properties .
Mechanism of Action
The mechanism of action of cyclopentane, (dimethoxymethylsilyl)- involves its interaction with various molecular targets and pathways. The silyl group can enhance the lipophilicity of the compound, allowing it to interact with lipid membranes and proteins. This interaction can lead to changes in the structure and function of these biomolecules, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclopentane: A simple cycloalkane with similar structural properties but lacking the silyl group.
Cyclohexane: A six-membered ring compound with different conformational properties.
Cyclopentadiene: A five-membered ring compound with conjugated double bonds, making it more reactive
Uniqueness
Cyclopentane, (dimethoxymethylsilyl)- is unique due to the presence of the silyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound in various applications where specific reactivity and stability are required .
Properties
CAS No. |
201543-79-5 |
|---|---|
Molecular Formula |
C8H18O2Si |
Molecular Weight |
174.31 g/mol |
IUPAC Name |
cyclopentyl-dimethoxy-methylsilane |
InChI |
InChI=1S/C8H18O2Si/c1-9-11(3,10-2)8-6-4-5-7-8/h8H,4-7H2,1-3H3 |
InChI Key |
JXZQBPNJNQYXGF-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C)(C1CCCC1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)-1,3-diazinane-2,4-dione](/img/structure/B12333643.png)
![methyl (1S,2S,5S)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B12333657.png)
![2-{Bis[(tert-butoxy)carbonyl]amino}pyrimidine-5-carboxylic acid](/img/structure/B12333661.png)
![5-(trifluoromethyl)-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12333665.png)
![(2S)-2-[[(2S,3R)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-hydroxybutanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]pentanediamide](/img/structure/B12333667.png)



![2-[(Azidoacetyl)amino]-2-deoxy-D-galactose](/img/structure/B12333678.png)





